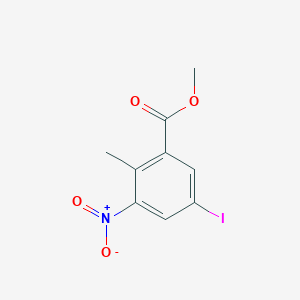
Methyl 5-iodo-2-methyl-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-iodo-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H8INO4. It is a derivative of benzoic acid and is characterized by the presence of iodine, methyl, and nitro groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-iodo-2-methyl-3-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce the nitro group at the 3-position.
Iodination: The nitro compound is then subjected to iodination using iodine and a suitable oxidizing agent, such as sodium nitrite, to introduce the iodine atom at the 5-position.
Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles through substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Reduction: 5-iodo-2-methyl-3-aminobenzoate.
Oxidation: 5-iodo-2-methyl-3-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 5-iodo-2-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-iodo-2-methyl-3-nitrobenzoate involves its reactivity due to the presence of the iodine, nitro, and ester groups. These functional groups make the compound a versatile intermediate in various chemical reactions. The nitro group, in particular, is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Methyl 2-methyl-3-nitrobenzoate: Lacks the iodine atom, making it less reactive in substitution reactions.
Methyl 5-bromo-2-methyl-3-nitrobenzoate: Similar structure but with bromine instead of iodine, which affects its reactivity and applications.
Methyl 5-chloro-2-methyl-3-nitrobenzoate: Chlorine substitution alters its chemical properties compared to the iodine derivative.
Uniqueness: Methyl 5-iodo-2-methyl-3-nitrobenzoate is unique due to the presence of the iodine atom, which significantly influences its reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
methyl 5-iodo-2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXUFGRKJQPURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














